molecular formula C13H13BrN2O B1358191 4-(6-Bromoquinolin-4-yl)morpholine CAS No. 474707-20-5

4-(6-Bromoquinolin-4-yl)morpholine

Cat. No. B1358191
M. Wt: 293.16 g/mol
InChI Key: LBFRLXVNPMYUKI-UHFFFAOYSA-N
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Description

“4-(6-Bromoquinolin-4-yl)morpholine” is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of morpholines, such as “4-(6-Bromoquinolin-4-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for “4-(6-Bromoquinolin-4-yl)morpholine” is 1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 .


Physical And Chemical Properties Analysis

“4-(6-Bromoquinolin-4-yl)morpholine” has a predicted boiling point of 441.0±45.0 °C and a predicted density of 1.493±0.06 g/cm3 . Its pKa is predicted to be 6.94±0.45 .

Scientific Research Applications

  • Chemistry and Organic Synthesis

    • “4-(6-Bromoquinolin-4-yl)morpholine” is a chemical compound with the molecular formula C13H13BrN2O . It’s used in various chemical reactions and organic synthesis .
    • The morpholine motif, which is part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines are frequently found in biologically active molecules and pharmaceuticals .
    • The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been a subject of recent research .
  • Electrochemical Reactions

    • An electrochemical reaction between quinoline N-oxides and morpholine was developed using Cu(OAc)2 as a catalyst . This reaction generates products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields .
    • With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .

Safety And Hazards

The safety information for “4-(6-Bromoquinolin-4-yl)morpholine” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

4-(6-bromoquinolin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFRLXVNPMYUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromoquinolin-4-yl)morpholine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-4-chloro-quinoline (1.0 g, 4.12 mmol) and morpholine (9.98 g, 114.6 mmol) was heated to 150° C. in a sealed tube and stirred for 2 days. Then, the brown suspension was diluted with water and extracted with ethyl acetate (3×50 mL). The combined extracts were washed with brine solution and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the filtrate was removed under the vacuum and the residue was purified by using a Biotage silica gel column chromatography to afford 1.06 g (87.7% yield) of 6-bromo-4-morpholin-4-yl-quinoline as a light brown solid: EI-LRMS m/e calcd for C13H13BrN2O (M+) 293.1, found 293.1.
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1 g
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9.98 g
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Synthesis routes and methods III

Procedure details

6-Bromo-4-chloroquinoline (1.0 G, 4.1 mmol), morpholine (0.468 g, 5.3 mmol) and K2CO3 (1.0 G, 7.2 mmol) in NMP (5 mL) were heated at 100° C. for 12 h. The reaction mixture was cooled to room temperature, diluted with water (20 mL) and the product was extracted into EtOAc/hexanes (140 mL/60 mL). The organic layer was washed with water (75 mL) and brine (20 mL) successively, dried over MgSO4 and filtered. The filtrate was concentrated and purified by flash column chromatography (Combiflash® companion System® with RediSep® silica gel column 40 g and 30-70% EtOAC/hexanes as an eluting solvent]. The product fractions were concentrated to provide 4-(6-bromoquinolin-4-yl)morpholine (700 mg) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 8.73 (d, J=5.0 Hz, 1H), 8.13 (d, J=2.2 Hz, 1H), 7.90 (d, J=8.9 Hz, 1H), 7.81 (dd, J=9.0, 2.2 Hz, 1H), 7.06 (d, J=5.0 Hz, 1H), 3.87-3.84 (m, 4H), 3.18-3.02 (m, 4H).
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4.1 mmol
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0.468 g
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7.2 mmol
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5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhao, S Gou, X Zhang, Y Liang… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
Aims: Total twenty-nine [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized. Method: The target compounds, especially 4aa, showed potent activity to inhibit c-Met …
Number of citations: 1 www.ingentaconnect.com
J Han, Y Chen, C Yang, T Liu, M Wang, H Xu… - European journal of …, 2016 - Elsevier
The phosphoinositide 3-kinase (PI3K) family is one of the most frequently activated enzymes in a wide range of human cancers; thus, inhibition of PI3K represents a promising strategy …
Number of citations: 14 www.sciencedirect.com
Α Γκανάς - 2020 - nemertes.library.upatras.gr
H mTOR είναι μια κινάση σερίνης/θρεονίνης η οποία απαντάται στα κύτταρα ως καταλυτική υπομονάδα δυο διακριτών συμπλόκων: του mTORC1 και του mTORC2. Το mTORC1 είναι …
Number of citations: 0 nemertes.library.upatras.gr

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